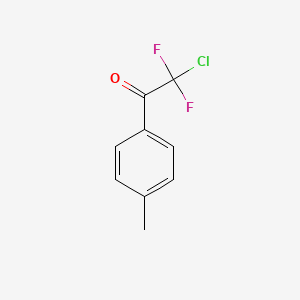

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-2,2-difluoro-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYGMZLILGYXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531234 | |

| Record name | 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89264-09-5 | |

| Record name | 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone typically involves the chlorination and fluorination of acetophenone derivatives. One common method is the reaction of 4-methylacetophenone with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates in polar solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of amides or thioethers.

Reduction: Formation of 2-chloro-2,2-difluoro-1-(4-methylphenyl)ethanol.

Oxidation: Formation of 2-chloro-2,2-difluoro-1-(4-methylphenyl)acetic acid.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the aromatic ring or the α-position of the ketone. Key examples include:

Substituent Impact :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance electrophilicity of the ketone, improving reactivity in nucleophilic substitutions. For example, the 3-fluorophenyl analog (CAS 1352222-12-8) shows increased polarity compared to the 4-methylphenyl derivative .

- Methyl vs. Halogen Substituents : The 4-methyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with halogenated analogs that prioritize electronic modulation .

Physical and Chemical Properties

Limited experimental data are available for the target compound, but comparisons can be inferred from related structures:

Notes:

Biological Activity

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS No. 89264-09-5) is an organic compound with a unique structure characterized by a ketone functional group and the presence of two fluorine atoms and one chlorine atom. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula: C₉H₇ClF₂O

- Boiling Point: Approximately 195 °C

- Melting Point: Varies based on purity

The compound exhibits electrophilic characteristics due to its carbonyl group and halogen substituents, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules:

- Electrophilic Attack: The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.

- Lipophilicity Enhancement: The presence of fluorine atoms may enhance the compound's ability to interact with lipid membranes, facilitating access to intracellular targets.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacteria. For instance, derivatives with structural similarities have shown effective minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

Anticancer Potential

Research into indole derivatives similar to this compound suggests potential anticancer activity. These compounds have shown efficacy against various cancer cell lines by modulating enzyme activity involved in tumor progression. Molecular docking studies indicate that such compounds can bind effectively to targets implicated in cancer pathways.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Synthesis and Biological Evaluation : A study synthesized various fluorinated compounds and evaluated their biological activities against cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells .

- Fluorinated Compounds in Drug Development : Fluorinated ketones have been explored as intermediates in pharmaceutical synthesis. Their unique properties allow for the development of novel therapeutic agents targeting specific biological pathways .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of electron-withdrawing groups like fluorine enhances biological activity. This indicates that structural modifications could lead to improved pharmacological profiles for compounds related to this compound .

Q & A

Q. What are the established synthetic routes for 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves chlorination and fluorination of a precursor ketone. For analogous compounds (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone), chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed under anhydrous conditions . For difluoro derivatives, fluorination steps may use agents such as sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride). Key variables include temperature control (20–60°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Impurities often arise from incomplete halogenation or side reactions; purification via column chromatography or recrystallization is critical .

Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?

Routine characterization includes:

- NMR : ¹⁹F NMR is essential for confirming difluoro substitution patterns, while ¹H/¹³C NMR identifies aromatic protons and methyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic clusters for chlorine/fluorine.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–Cl: ~1.75 Å, C–F: ~1.32 Å) and confirms stereoelectronic effects . SHELX software is widely used for refinement, though challenges persist with disordered halogen atoms .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

- Solubility : Limited in polar solvents (water, ethanol) but high in DMSO or dichloromethane.

- Stability : Hygroscopic tendencies require storage under inert atmospheres. Thermal decomposition occurs above 200°C.

- Reactivity : The electron-withdrawing Cl and F groups activate the ketone for nucleophilic attacks, but steric hindrance from the 4-methylphenyl group may slow reactions .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms involving this compound?

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce stereoselectivity during reductions or substitutions. For example, (R)-2-Chloro-1-(4-fluorophenyl)ethanol synthesis employs enantioselective reduction of ketones using NaBH₄ with chiral ligands . Monitoring enantiomeric excess (EE) via chiral HPLC or polarimetry is critical .

Q. How does the compound’s electronic structure influence its biological activity, and what in vitro assays are suitable for validation?

The electron-deficient ketone and halogen substituents enhance electrophilicity, enabling interactions with nucleophilic residues in enzymes. Comparative studies with analogs (e.g., 2-chloroacetophenone) show that fluorination increases metabolic stability but may reduce binding affinity due to steric effects . Assays include:

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for substitution or reduction reactions. Solvent effects are incorporated via PCM (Polarizable Continuum Model). For example, Fukui indices identify electrophilic/nucleophilic sites, guiding regioselective modifications .

Methodological Best Practices

Q. How should researchers address discrepancies in reported synthetic yields?

Q. What safety protocols are essential given the compound’s hazards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.